molecular formula C6H2BrClF3N B1396643 3-Bromo-2-chloro-4-(trifluoromethyl)pyridine CAS No. 1211588-39-4

3-Bromo-2-chloro-4-(trifluoromethyl)pyridine

Cat. No.: B1396643
CAS No.: 1211588-39-4
M. Wt: 260.44 g/mol
InChI Key: PJQPWCYFBMOFOO-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-4-(trifluoromethyl)pyridine is a halogenated aromatic heterocyclic organic compound with the molecular formula C6H2BrClF3N. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a pyridine ring, making it a versatile intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Pyridine Derivatives: One common method involves the halogenation of pyridine derivatives. For instance, starting with 2-chloropyridine, bromination can be achieved using bromine in the presence of a suitable catalyst.

  • Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfone in the presence of a base.

Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation and trifluoromethylation reactions under controlled conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the halogenated groups.

  • Substitution: Substitution reactions are common, where one of the halogen atoms can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids, aldehydes, and ketones.

  • Reduction Products: Reduced halides and other derivatives.

  • Substitution Products: A wide range of substituted pyridines.

Scientific Research Applications

3-Bromo-2-chloro-4-(trifluoromethyl)pyridine is used in various scientific research applications, including:

  • Chemistry: As an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studying the biological activity of halogenated pyridines.

  • Medicine: Potential use in pharmaceuticals for developing new drugs.

  • Industry: Utilized in the production of agrochemicals and materials.

Mechanism of Action

The mechanism by which 3-Bromo-2-chloro-4-(trifluoromethyl)pyridine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • 2-Chloro-3-bromopyridine: Similar halogenated pyridine with different positions of halogens.

  • 4-(Trifluoromethyl)pyridine: Pyridine with a trifluoromethyl group but without halogens.

Uniqueness: 3-Bromo-2-chloro-4-(trifluoromethyl)pyridine is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the pyridine ring, which provides distinct chemical properties and reactivity compared to its similar counterparts.

This compound's versatility and reactivity make it a valuable tool in organic synthesis and various scientific fields. Its unique structure and properties allow for a wide range of applications, making it an important compound in both research and industry.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

3-bromo-2-chloro-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF3N/c7-4-3(6(9,10)11)1-2-12-5(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQPWCYFBMOFOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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